

# ST 1535: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of **ST 1535**, a potent and preferential antagonist of the A2A adenosine receptor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the context of neurodegenerative disorders such as Parkinson's disease.

## **Core Compound: ST 1535**

**ST 1535**, with the chemical name 2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine, is a non-xanthine derivative that has demonstrated significant potential as a selective antagonist of the adenosine A2A receptor. Its pharmacological profile suggests therapeutic utility in conditions where modulation of adenosinergic neurotransmission is beneficial.

## **Quantitative Binding and Functional Data**

The binding affinity and functional potency of **ST 1535** have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity at different adenosine receptor subtypes.

# Table 1: Binding Affinity of ST 1535 at Human Adenosine Receptors



| Receptor<br>Subtype | Radioligand<br>Used        | Cell Line | K_i (nM)  | Reference |
|---------------------|----------------------------|-----------|-----------|-----------|
| Human A2A           | [ <sup>3</sup> H]CGS 21680 | СНО       | 9.2 ± 1.1 | [1]       |
| Human A2A           | [ <sup>3</sup> H]ZM 241385 | СНО       | 52 ± 5    | [1]       |
| Human A1            | -                          | СНО       | 85 ± 5    | [1]       |
| Human A3            | -                          | СНО       | >1000     | [1]       |

Note: The difference in K\_i values for the A2A receptor is dependent on the use of an agonist or antagonist radioligand in the binding experiments.

Table 2: Functional Antagonism of ST 1535 at Human

**Adenosine Receptors** 

| Receptor<br>Subtype | Agonist Used | Cell Line | IC_50 (nM) | Reference |
|---------------------|--------------|-----------|------------|-----------|
| Human A2A           | NECA         | СНО       | 353 ± 30   | [1]       |
| Human A1            | СНА          | СНО       | 510 ± 38   | [1]       |

# **Selectivity Profile**

**ST 1535** exhibits a preferential affinity for the A2A adenosine receptor over other adenosine receptor subtypes. Studies have shown that it possesses a significantly lower affinity for the A1 and A3 receptors, with a K\_i value for the A3 receptor being greater than 1000 nM[1]. Furthermore, it has been reported that **ST 1535** displays low to very low affinity for approximately 30 other different receptors, underscoring its selective pharmacological profile. In studies using rat brain tissues, **ST 1535**, along with other A2A antagonists, showed higher affinity in the striatum, where "typical" A2A receptors are more abundant, compared to the hippocampus[2].

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the characterization of **ST 1535**'s binding and functional profile.



### **Radioligand Binding Assays**

These assays are performed to determine the binding affinity (K\_i) of a compound for a specific receptor.

- 1. Cell Culture and Membrane Preparation:
- Chinese Hamster Ovary (CHO) cells stably transfected with the human A1, A2A, or A3
  adenosine receptor are cultured in appropriate media.
- Cells are harvested, and cell membranes are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.
- 2. Binding Reaction:
- The assay is typically carried out in a 96-well plate format.
- To each well, the following are added in order:
  - 50 μL of increasing concentrations of the test compound (ST 1535).
  - 50 μL of the appropriate radioligand (e.g., [³H]CGS 21680 for A2A receptors at a final concentration of 10 nM).
  - $\circ$  100  $\mu$ L of the prepared membrane suspension (20-22  $\mu$ g of protein per tube).
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 μM NECA).
- 3. Incubation and Filtration:



- The reaction mixtures are incubated at 25°C for 60 minutes in a shaking water bath.
- The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Brandel GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
- The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
- 4. Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC\_50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
- The K i values are then calculated from the IC 50 values using the Cheng-Prusoff equation.

### **Functional cAMP Accumulation Assay**

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger.

- 1. Cell Culture and Preparation:
- CHO cells expressing the recombinant human A2A or A1 adenosine receptor are cultured to an appropriate confluency.
- The cells are harvested, centrifuged, and resuspended in a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor used to prevent the degradation of cAMP.
- 2. Antagonist and Agonist Treatment:
- Cells are typically plated in 24-well or 96-well plates.



- The cells are pre-incubated with varying concentrations of the antagonist (ST 1535) for a
  defined period.
- An agonist (e.g., NECA for A2A receptors) is then added to stimulate cAMP production.
- 3. Cell Lysis and cAMP Measurement:
- After incubation with the agonist (typically 30 minutes at room temperature), the reaction is stopped, and the cells are lysed to release the intracellular cAMP.
- The concentration of cAMP is measured using a competitive protein binding method, such as a LANCE cAMP kit or an ELISA-based assay. These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.
- 4. Data Analysis:
- The amount of cAMP produced is quantified, and the data is plotted as a dose-response curve.
- The IC\_50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.

# Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Caption: Experimental workflow for a competitive radioligand binding assay.





Click to download full resolution via product page

Caption: Adenosine A2A receptor signaling pathway and the point of inhibition by ST 1535.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [ST 1535: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682632#st-1535-binding-affinity-and-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com